molecular formula C15H16FNO2 B3341312 N-(4-Fluorobenzyl)-3,5-dimethoxyaniline CAS No. 1019590-96-5

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline

Cat. No. B3341312
CAS RN: 1019590-96-5
M. Wt: 261.29 g/mol
InChI Key: JQLMVNXEVSRCDP-UHFFFAOYSA-N
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Description

“N-(4-Fluorobenzyl)-3,5-dimethoxyaniline” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a fluorine atom at the 4-position . The “3,5-dimethoxyaniline” part suggests the presence of an aniline (a benzene ring attached to an NH2 group) that is substituted with methoxy groups (OCH3) at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene rings and the connections between different parts of the molecule. Fluorine-19 NMR could potentially be used to analyze the structure, as fluorine’s unique properties allow for easy interpretation of the spectra and provide a wealth of molecular structure information .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect properties such as acidity, lipophilicity, and polarity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use in the body, it could interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Proper handling and storage would be crucial to minimize risks .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLMVNXEVSRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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